1-(4-Methoxy-3-methylphenyl)ethanone
Overview
Description
1-(4-Methoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is a derivative of acetophenone, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
1-(4-Methoxy-3-methylphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-methoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial production methods often involve similar Friedel-Crafts acylation processes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for commercial use.
Chemical Reactions Analysis
1-(4-Methoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-(4-Methoxy-3-methylphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired products.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methyl groups on the phenyl ring can influence its binding affinity and specificity towards these targets, leading to diverse biological activities .
Comparison with Similar Compounds
1-(4-Methoxy-3-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Methylphenyl)ethanone: Lacks the methoxy group, resulting in different chemical and biological properties.
1-(3-Methylphenyl)ethanone: The position of the methyl group affects its reactivity and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: The presence of a hydroxyl group introduces additional hydrogen bonding capabilities, influencing its chemical behavior .
The unique combination of the methoxy and methyl groups in this compound contributes to its distinct properties and applications, setting it apart from these similar compounds.
Biological Activity
1-(4-Methoxy-3-methylphenyl)ethanone, commonly known as 4-methoxyacetophenone , is an organic compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.20 g/mol. This compound belongs to the class of acetophenones, characterized by a phenyl group attached to a carbonyl group. Its unique structure, featuring both methoxy (-OCH₃) and methyl (-CH₃) groups, influences its biological activities and potential applications in various fields, including pharmaceuticals and materials science.
The presence of functional groups such as the carbonyl (C=O) and methoxy (CH₃O) moieties in this compound enhances its chemical reactivity and makes it a valuable compound for spectroscopic studies. Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be employed to analyze its structure and electronic properties at the atomic level.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : This compound has been reported to possess significant antioxidant properties, which may contribute to its potential health benefits by combating oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents .
- Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation, although detailed mechanisms remain to be fully elucidated .
Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that this compound effectively scavenged free radicals, demonstrating its potential as a natural antioxidant agent.
Antimicrobial Activity Evaluation
In vitro tests conducted against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at certain concentrations. These findings suggest its application in developing new antimicrobial therapies.
Anticancer Studies
Recent research focused on the effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects on breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. Further mechanistic studies are required to understand its mode of action.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Molecular Formula | Antioxidant Activity | Antimicrobial Activity | Anticancer Potential |
---|---|---|---|---|
This compound | C₁₀H₁₂O₂ | Yes | Yes | Yes |
4-Methoxyacetophenone | C₉H₁₀O₂ | Moderate | No | No |
1-(4-Methylphenyl)ethanone | C₉H₁₀O | Low | Moderate | No |
1-(2-Hydroxy-4-methoxyphenyl)ethanone | C₉H₁₁O₃ | Yes | Yes | Moderate |
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPCRBVBOIYYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143049 | |
Record name | Acetophenone, 4'-methoxy-3'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10024-90-5 | |
Record name | 1-(4-Methoxy-3-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10024-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetophenone, 4'-methoxy-3'-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 4'-methoxy-3'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxy-3-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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